molecular formula C11H13F3N2O B1532759 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine CAS No. 1405322-67-9

1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine

Cat. No. B1532759
CAS RN: 1405322-67-9
M. Wt: 246.23 g/mol
InChI Key: KTDCZRPDDHNOGL-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)methylazetidin-3-amine (TFMPA) is an organofluorine compound that has been studied extensively in both organic and inorganic chemistry due to its unique properties. It is a colorless, odorless, and crystalline solid with a melting point of approximately 176°C. It has a variety of applications in the chemical industry, including as a catalyst, as a reagent, and as a precursor to other compounds. In recent years, TFMPA has been studied for its potential use in pharmaceuticals, particularly as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biological Evaluation

Some derivatives of azetidin-2-one, structurally related to 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine, have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and nootropic activities. These studies highlight the compound's utility as a precursor in synthesizing biologically active molecules. For instance, derivatives have shown potent results in tests for anti-inflammatory effects comparable to indomethacin, indicating their potential therapeutic applications (Sharma et al., 2013; Ansari & Lal, 2009).

Charge Transfer and Internal Conversion

Research into tetrafluoro-aminobenzonitriles, which share a functional similarity with the trifluoromethyl group in the compound of interest, explores ultrafast intramolecular charge transfer (ICT) and internal conversion processes. This is relevant for developing photophysical applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices, highlighting the potential of trifluoromethyl derivatives in material science (Galievsky et al., 2005).

Antidepressant and Nootropic Agents

Compounds featuring the azetidin-2-one core have been synthesized and tested for their antidepressant and nootropic effects. Specific derivatives demonstrated significant activity in these regards, underscoring the compound’s potential as a scaffold for developing central nervous system (CNS) agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have also been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds exhibited promising activity against a range of bacterial and fungal strains, as well as mycobacterium tuberculosis, suggesting their use in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Nonlinear Optical Materials

Hyperbranched polymers derived from azetidin-2,4-dione, showing nonlinear optical properties, have been developed. These materials are significant for applications in photonic devices and optical communication technologies, indicating the broader applicability of azetidine derivatives in advanced material sciences (Chang et al., 2007).

Future Directions

While specific future directions for “1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine” are not available from the search results, related compounds with a 4-(trifluoromethoxy)phenyl group have been used in the development of electrochromic devices . This suggests potential applications in the field of materials science and technology.

properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDCZRPDDHNOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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